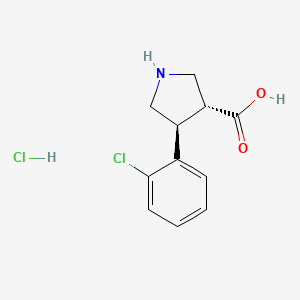

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Vue d'ensemble

Description

This compound is a derivative of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H20N2O2.ClH/c1-7-5-11-6-8 (7)12-9 (13)14-10 (2,3)4;/h7-8,11H,5-6H2,1-4H3, (H,12,13);1H/t7-,8+;/m1./s1 .Chemical Reactions Analysis

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 236.74 . It has a melting point of 105-108 °C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Applications De Recherche Scientifique

Environmental Remediation and Degradation

- Decomposition in Environmental Settings : Research on methyl tert-butyl ether (MTBE), a compound related to tert-butyl groups, demonstrates applications in environmental remediation. For example, radio frequency plasma reactors have been explored for decomposing MTBE, an environmental pollutant, highlighting the potential for similar chemical compounds to be addressed through advanced technological methods (Hsieh et al., 2011).

Biodegradation and Environmental Fate

- Biodegradation Pathways : The biodegradation and fate of ethyl tert-butyl ether (ETBE), which shares functional groups with the query compound, have been extensively reviewed. This research reveals the mechanisms through which microorganisms degrade such compounds, offering insights into natural attenuation processes that might also apply to similar tert-butyl and carbamate compounds (Thornton et al., 2020).

Synthetic Applications and Polymer Technology

- Polymer Membranes for Purification : The application of polymer membranes in the purification of fuel additives, including MTBE, demonstrates the relevance of tert-butyl based compounds in industrial processes. Such studies highlight the efficiency of various polymer materials in separating complex mixtures, which could extend to the purification or separation of similar chemical entities (Pulyalina et al., 2020).

Toxicity and Environmental Health

- Toxicity Studies : Investigations into the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which include compounds with tert-butyl groups, provide a comprehensive view of potential environmental and health impacts. These studies underscore the importance of understanding the toxicity profiles of such compounds for both environmental and health risk assessments (Liu & Mabury, 2020).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by “tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride” are currently unknown . As research progresses, we may gain more insight into the downstream effects of this compound on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how “tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride” behaves in a biological system . .

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFVSDFSFICTSZ-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3111114.png)

![Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate](/img/structure/B3111130.png)

![(4aR,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3111137.png)